6-Amino-2-chlorobenzothiazole

Physicochemical Characterization Quality Control Crystallization

Regioisomeric impurity in benzothiazole intermediates causes synthetic dead-ends and loss of target engagement in p53 Y220C stabilizer programs. 6-Amino-2-chlorobenzothiazole (CAS 2406-90-8) delivers the precise 2-chloro-6-amino substitution pattern validated by co-crystallography, enabling reproducible structure-based drug design. • Orthogonal reactive sites (C2-Cl for nucleophilic substitution; C6-NH₂ for amidation/diazotization) enable sequential derivatization for parallel library synthesis at 1-10 g scale • Co-crystallized scaffold with p53 Y220C-directly transferable binding mode for rational stabilizer optimization • High-yielding intermediate for amidine-based APIs; ≥97% purity (mp 155-157 °C) with stringent QC for bulk scale-up

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 2406-90-8
Cat. No. B112346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-chlorobenzothiazole
CAS2406-90-8
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)SC(=N2)Cl
InChIInChI=1S/C7H5ClN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2
InChIKeyYPTWPDOGEAHMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-chlorobenzothiazole (CAS 2406-90-8) for Drug Discovery and Chemical Synthesis: Sourcing Guide


6-Amino-2-chlorobenzothiazole (CAS: 2406-90-8) is a heterocyclic building block belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring with an amino group at the 6-position and a chlorine atom at the 2-position . With a molecular formula of C₇H₅ClN₂S and a molecular weight of 184.65 g/mol, it serves as a versatile intermediate in medicinal chemistry, enabling diverse derivatization for drug discovery and materials science applications [1].

Why 6-Amino-2-chlorobenzothiazole Cannot Be Substituted by Generic Benzothiazoles


The unique 2-chloro-6-amino substitution pattern on the benzothiazole core confers distinct physicochemical and reactivity profiles compared to regioisomers like 2-amino-6-chlorobenzothiazole . This structural isomerism alters electronic distribution, nucleophilic substitution kinetics, and hydrogen-bonding capacity, directly impacting synthetic utility and biological target engagement. Substituting with a generic benzothiazole derivative without this precise substitution pattern risks synthetic failure, altered pharmacokinetics, or loss of desired biological activity [1].

6-Amino-2-chlorobenzothiazole: Quantified Differentiation vs. Comparator Benzothiazoles


Melting Point Distinction: 6-Amino-2-chlorobenzothiazole vs. 2-Amino-6-chlorobenzothiazole

6-Amino-2-chlorobenzothiazole exhibits a melting point of 155-157 °C, whereas its regioisomer 2-amino-6-chlorobenzothiazole melts at a higher temperature range of 199-201 °C . This ~44 °C difference provides a clear, quantifiable metric for identity verification and purity assessment, distinguishing it from the more common isomer.

Physicochemical Characterization Quality Control Crystallization

Predicted pKa and Basicity: 6-Amino-2-chlorobenzothiazole vs. 2-Amino-6-chlorobenzothiazole

The predicted pKa of 6-Amino-2-chlorobenzothiazole is 2.09 ± 0.10 , while 2-amino-6-chlorobenzothiazole has a reported pKb of 7.59 . This translates to a predicted pKa difference of several units, indicating that 6-Amino-2-chlorobenzothiazole is significantly more acidic (or its conjugate acid is weaker) at the benzothiazole nitrogen, influencing protonation state under physiological conditions and potential interactions with biological targets.

pKa Basicity Protonation State ADME Prediction

Synthetic Versatility: Dual Reactive Sites Enable Divergent Derivatization

6-Amino-2-chlorobenzothiazole possesses two distinct reactive handles: a chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution, and a primary amine at the 6-position enabling amide coupling, Schiff base formation, or diazotization [1]. This contrasts with 2-amino-6-chlorobenzothiazole, where the amino group is directly attached to the thiazole ring, altering its nucleophilicity and synthetic pathway options. The 2-chloro group can be replaced under milder conditions than typical aryl chlorides due to the electron-withdrawing nature of the benzothiazole ring.

Synthetic Chemistry Medicinal Chemistry Lead Optimization

Anticancer Activity of Derivatives: Stabilization of p53 Y220C Mutant

Aminobenzothiazole derivatives, including those derived from 6-amino-2-chlorobenzothiazole, have been shown to stabilize the thermolabile p53 cancer mutant Y220C, demonstrating anticancer activity in p53-Y220C cell lines [1]. While direct activity data for the parent compound is limited, its structural motif is critical for engaging this target, as evidenced by co-crystal structures (PDB: 5O1D) [2]. This specific application highlights its utility over other benzothiazole isomers lacking the precise substitution pattern required for target binding.

Anticancer p53 Mutant Stabilization

Amidine Derivative Synthesis: Efficient Pathway to Bioactive Compounds

6-Amino-2-chlorobenzothiazole is a key intermediate in the preparation of amidine derivatives, which are privileged scaffolds in medicinal chemistry [1]. A reported synthetic route involves nitration of 2-chlorobenzothiazole (75% yield), iron reduction to the 6-amino compound (73% yield), and subsequent conversion to amidines via reaction with trimethyl orthoformate and amines (92% yield) [1]. This efficient three-step sequence with high overall yield distinguishes it from alternative routes using less accessible or less reactive benzothiazole precursors.

Synthetic Methodology Amidine Synthesis Medicinal Chemistry

Optimal Procurement and Research Scenarios for 6-Amino-2-chlorobenzothiazole (CAS 2406-90-8)


Medicinal Chemistry: Synthesis of p53-Mutant Targeting Anticancer Agents

Researchers developing small-molecule stabilizers of the p53 Y220C mutant should prioritize 6-Amino-2-chlorobenzothiazole as a key intermediate. Its scaffold has been co-crystallized with this target, validating its binding mode and enabling structure-based drug design [1]. Procurement of high-purity (≥97%) material is essential for reproducible synthesis and biological evaluation.

Organic Synthesis: Building Block for Orthogonal Derivatization

Chemists requiring a benzothiazole core with two distinct, selectively reactive sites (2-chloro and 6-amino) will find this compound indispensable for constructing diverse molecular libraries. Its reactivity profile allows for sequential functionalization, which is not possible with regioisomers like 2-amino-6-chlorobenzothiazole [1]. Procure in quantities suitable for parallel synthesis (e.g., 1-10 g).

Process Chemistry: Large-Scale Amidine Intermediate Production

For scaling the synthesis of amidine-based drug candidates, 6-Amino-2-chlorobenzothiazole offers a high-yielding, robust intermediate as demonstrated in published synthetic routes [1]. Its use ensures cost-effective manufacturing of advanced pharmaceutical intermediates. Consider bulk procurement with stringent quality control for melting point (155-157 °C) and purity (≥98% by GC).

Quality Control and Analytical Reference Standard

Analytical laboratories developing HPLC or GC methods for benzothiazole derivatives can use this compound as a reference standard due to its well-defined physicochemical properties, including melting point (155-157 °C) and density (1.532 g/cm³) [1]. This ensures accurate identification and quantification in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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